molecular formula C27H27N3O3S B12042937 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide CAS No. 477318-91-5

2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide

Cat. No.: B12042937
CAS No.: 477318-91-5
M. Wt: 473.6 g/mol
InChI Key: QPPCWTWVQBIELR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinazolinone core, which is known for its biological activity, and a sulfanyl group, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via electrophilic aromatic substitution or through a Suzuki coupling reaction.

    Attachment of the Sulfanyl Group: The sulfanyl group is often introduced by reacting the quinazolinone intermediate with a thiol reagent under mild conditions.

    Formation of the Final Product: The final step involves coupling the sulfanyl-quinazolinone intermediate with N-[2-(propan-2-yl)phenyl]acetamide using standard peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone core can undergo reduction to form dihydroquinazolinones using reducing agents like sodium borohydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroquinazolinones.

    Substitution: Various substituted quinazolinones depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, compounds with a quinazolinone core have shown a range of activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of the sulfanyl group may enhance these activities or introduce new biological effects.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The quinazolinone core is known to bind to various proteins, potentially inhibiting or activating them. The sulfanyl group could further influence these interactions by forming disulfide bonds or undergoing redox reactions.

Comparison with Similar Compounds

Similar Compounds

    2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide: Similar structure but with a methoxy group instead of an ethoxy group.

    2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(methyl)phenyl]acetamide: Similar structure but with a methyl group instead of an isopropyl group.

Uniqueness

The unique combination of the ethoxyphenyl and isopropylphenyl groups in 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide may confer distinct chemical and biological properties compared to its analogs. These differences could be exploited in various applications, from drug development to materials science.

Properties

CAS No.

477318-91-5

Molecular Formula

C27H27N3O3S

Molecular Weight

473.6 g/mol

IUPAC Name

2-[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C27H27N3O3S/c1-4-33-20-15-13-19(14-16-20)30-26(32)22-10-6-8-12-24(22)29-27(30)34-17-25(31)28-23-11-7-5-9-21(23)18(2)3/h5-16,18H,4,17H2,1-3H3,(H,28,31)

InChI Key

QPPCWTWVQBIELR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.